4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorobutane
Overview
Description
4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorobutane is a fluorinated organic compound with the molecular formula C7H4F11IO. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorobutane typically involves the reaction of heptafluoropropyl iodide with tetrafluorobutane under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as copper(I) iodide. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, and the reaction conditions are carefully monitored to maintain optimal temperature and pressure. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction Reactions: The iodine atom can be reduced to form the corresponding fluorinated hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products
Substitution Reactions: Fluorinated ethers or amines.
Oxidation Reactions: Fluorinated alcohols or ketones.
Reduction Reactions: Fluorinated hydrocarbons.
Scientific Research Applications
4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorobutane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other fluorinated compounds and as a building block in organic synthesis.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants, due to its unique properties.
Mechanism of Action
The mechanism of action of 4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorobutane involves its interaction with various molecular targets and pathways. The high electronegativity of fluorine atoms in the compound enhances its reactivity and stability. The iodine atom can participate in substitution reactions, leading to the formation of new chemical bonds. The fluorinated backbone of the compound imparts hydrophobicity, which can influence its interactions with biological membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,2-Tetrafluoro-2-(heptafluoropropoxy)butane
- 2-Iodo-1,1,1,2-tetrafluoro-3-(heptafluoropropoxy)propane
- 4-Bromo-2-heptafluoropropoxy-1,1,1,2-tetrafluorobutane
Uniqueness
4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorobutane is unique due to the presence of both iodine and multiple fluorine atoms in its structure. This combination imparts distinct reactivity and stability, making it valuable in various applications. The high fluorine content enhances its hydrophobicity and chemical resistance, while the iodine atom provides a site for further functionalization.
Properties
IUPAC Name |
1,1,1,2-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-4-iodobutane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F11IO/c8-3(1-2-19,5(11,12)13)20-7(17,18)4(9,10)6(14,15)16/h1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDWQDVEEKHDLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F11IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90896494 | |
Record name | 1,1,1,2-Tetrafluoro-2-(heptafluoropropoxy)-4-iodobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90896494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243128-38-3 | |
Record name | 1,1,1,2-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-4-iodobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=243128-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1,2-Tetrafluoro-2-(heptafluoropropoxy)-4-iodobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90896494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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